2-(5-Amino-2-oxoindolin-1-yl)acetic acid
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Overview
Description
2-(5-Amino-2-oxoindolin-1-yl)acetic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-2-oxoindolin-1-yl)acetic acid typically involves the reaction of isatin with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
- Isatin + Glycine → this compound
- Catalyst: Commonly used catalysts include acids such as hydrochloric acid or sulfuric acid.
- Reaction Conditions: The reaction is typically carried out under reflux for several hours, followed by purification through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Amino-2-oxoindolin-1-yl)acetic acid can undergo various chemical reactions, including:
- Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
- Reduction: The carbonyl group can be reduced to form corresponding alcohol derivatives.
- Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
- Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
- Oxidation Products: Nitro or nitroso derivatives.
- Reduction Products: Alcohol derivatives.
- Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
- Chemistry: Used as a building block for the synthesis of more complex molecules.
- Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
- Medicine: Investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
- Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-oxoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, which can result in the modulation of cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
- Isatin: A precursor in the synthesis of 2-(5-Amino-2-oxoindolin-1-yl)acetic acid, known for its diverse biological activities.
- Indole-3-acetic acid: A plant hormone with structural similarities, known for its role in plant growth and development.
- 2-Oxoindoline derivatives: A class of compounds with similar structures and diverse biological activities.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a variety of molecular targets
Properties
IUPAC Name |
2-(5-amino-2-oxo-3H-indol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-7-1-2-8-6(3-7)4-9(13)12(8)5-10(14)15/h1-3H,4-5,11H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRRJRWAMOZDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)N(C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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